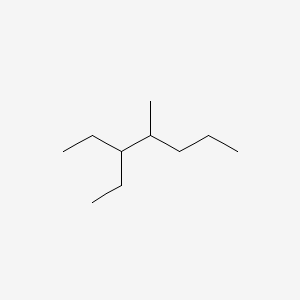

3-Ethyl-4-methylheptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-4-methylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Ethyl-4-methylheptane, with the chemical formula C10H22, is a branched alkane that has garnered attention in various fields of research, particularly in its biological activity. This compound is primarily studied for its potential applications in pharmacology, environmental science, and food chemistry. The following sections will explore its biological properties, including antimicrobial activity, metabolic pathways, and potential health implications.

- IUPAC Name : this compound

- Molecular Weight : 142.2817 g/mol

- Structure : The compound features a branched hydrocarbon structure typical of alkanes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various aliphatic hydrocarbons, including this compound. Research indicates that certain alkanes can exhibit varying degrees of antimicrobial activity against bacteria and fungi. A comparative study on bioactive compounds reported that branched alkanes like this compound could inhibit the growth of specific pathogenic microorganisms .

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 12 |

| S. aureus | 15 | |

| P. aeruginosa | 10 | |

| Other Alkanes | ||

| n-Hexane | E. coli | 8 |

| n-Octane | S. aureus | 9 |

This data suggests that while this compound exhibits some antimicrobial activity, it may not be as potent as other compounds.

Metabolic Pathways

The metabolism of this compound in biological systems is an area of ongoing research. Studies indicate that branched alkanes are metabolized primarily in the liver through oxidation processes involving cytochrome P450 enzymes . This metabolic pathway is crucial for understanding the compound's potential toxicity and therapeutic effects.

Case Studies

- Phytochemical Screening : A study conducted on various plant extracts showed that compounds similar to this compound could be isolated from wild celery, suggesting a natural source for this compound. These extracts demonstrated significant antimicrobial properties, indicating potential health benefits associated with their consumption .

- Environmental Impact Assessment : Research into the environmental persistence of hydrocarbons like this compound has shown that they can accumulate in aquatic environments, potentially affecting microbial communities and aquatic life . Understanding these impacts is vital for assessing ecological risks.

Propriétés

Numéro CAS |

52896-91-0 |

|---|---|

Formule moléculaire |

C10H22 |

Poids moléculaire |

142.28 g/mol |

Nom IUPAC |

3-ethyl-4-methylheptane |

InChI |

InChI=1S/C10H22/c1-5-8-9(4)10(6-2)7-3/h9-10H,5-8H2,1-4H3 |

Clé InChI |

JZBKRUIGSVOOIC-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)C(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.